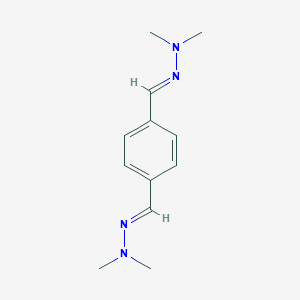
Terephthalaldehyde bis(dimethylhydrazone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terephthalaldehyde bis(dimethylhydrazone) (TBA-DH) is a chemical compound that has been extensively used in scientific research due to its unique properties and applications. It is a derivative of terephthalaldehyde, which is a commonly used building block in organic chemistry. TBA-DH is a yellow crystalline powder that is soluble in common organic solvents such as ethanol, methanol, and dichloromethane.
Mécanisme D'action
The mechanism of action of Terephthalaldehyde bis(dimethylhydrazone) is based on its ability to form stable complexes with biological molecules. When Terephthalaldehyde bis(dimethylhydrazone) binds to a target molecule, it undergoes a conformational change that results in a change in its fluorescence properties. This change can be measured and used to quantify the amount of the target molecule present in a sample.
Biochemical and Physiological Effects:
Terephthalaldehyde bis(dimethylhydrazone) has been shown to have low toxicity and does not cause any significant biochemical or physiological effects in living organisms. It is rapidly metabolized and eliminated from the body, making it a safe and reliable tool for scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Terephthalaldehyde bis(dimethylhydrazone) is its high selectivity and sensitivity towards biological molecules. It can detect and measure these molecules in complex biological samples such as blood, urine, and tissue extracts. However, one of the limitations of Terephthalaldehyde bis(dimethylhydrazone) is its relatively low water solubility, which can limit its use in aqueous environments. Additionally, Terephthalaldehyde bis(dimethylhydrazone) is sensitive to pH changes, which can affect its fluorescence properties.
Orientations Futures
There are several future directions for the use of Terephthalaldehyde bis(dimethylhydrazone) in scientific research. One area of interest is the development of new fluorescent probes based on Terephthalaldehyde bis(dimethylhydrazone) that can detect and measure other biological molecules such as carbohydrates and lipids. Another area of interest is the use of Terephthalaldehyde bis(dimethylhydrazone) as a drug delivery system for targeted drug delivery to cancer cells. Additionally, Terephthalaldehyde bis(dimethylhydrazone) can be used as a contrast agent for imaging techniques such as MRI and CT scans. Overall, Terephthalaldehyde bis(dimethylhydrazone) has a wide range of applications in scientific research and has the potential to contribute to many new discoveries in the future.
Méthodes De Synthèse
Terephthalaldehyde bis(dimethylhydrazone) can be synthesized by the condensation reaction between terephthalaldehyde and dimethylhydrazine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization. The yield of Terephthalaldehyde bis(dimethylhydrazone) is typically around 50-60%.
Applications De Recherche Scientifique
Terephthalaldehyde bis(dimethylhydrazone) has been widely used in scientific research as a fluorescent probe for detecting and measuring various biological molecules such as amino acids, proteins, and nucleic acids. It is also used as a chelating agent for metal ions such as copper, nickel, and cobalt. Terephthalaldehyde bis(dimethylhydrazone) has been shown to have high selectivity and sensitivity towards these molecules, making it a valuable tool in bioanalytical chemistry.
Propriétés
Nom du produit |
Terephthalaldehyde bis(dimethylhydrazone) |
|---|---|
Formule moléculaire |
C12H18N4 |
Poids moléculaire |
218.3 g/mol |
Nom IUPAC |
N-[(E)-[4-[(E)-(dimethylhydrazinylidene)methyl]phenyl]methylideneamino]-N-methylmethanamine |
InChI |
InChI=1S/C12H18N4/c1-15(2)13-9-11-5-7-12(8-6-11)10-14-16(3)4/h5-10H,1-4H3/b13-9+,14-10+ |
Clé InChI |
WTNJKAHRXJCGPH-UTLPMFLDSA-N |
SMILES isomérique |
CN(/N=C/C1=CC=C(C=C1)/C=N/N(C)C)C |
SMILES |
CN(C)N=CC1=CC=C(C=C1)C=NN(C)C |
SMILES canonique |
CN(C)N=CC1=CC=C(C=C1)C=NN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Amino-2,11-diethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271459.png)
![1-Amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271462.png)
![1-Amino-2,11-dimethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271464.png)
![1-Amino-2,7-dimethyl-3,8-dioxo-6-phenyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271467.png)

![2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole](/img/structure/B271481.png)






![3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B271506.png)
